molecular formula C18H22N4O3 B2803236 N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 2034434-04-1

N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2803236
CAS No.: 2034434-04-1
M. Wt: 342.399
InChI Key: PXPWTOCDGLVBKQ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine ring. The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is studied for its potential as a bioactive molecule. It may interact with specific biological targets, leading to the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its pharmacological properties. It may serve as a lead compound for drug discovery, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-methoxybenzyl)oxetan-3-amine

  • N-(4-methoxybenzyl)oxetan-3-yl-amine

  • N-(4-methoxybenzyl)-N-methylamine

Uniqueness: N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide stands out due to its unique structural features and reactivity. Unlike its similar compounds, it contains a piperidine ring and a pyrazin-2-yloxy group, which contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile applications and unique properties make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-6-4-14(5-7-15)11-21-18(23)22-10-2-3-16(13-22)25-17-12-19-8-9-20-17/h4-9,12,16H,2-3,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPWTOCDGLVBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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